5-[3-(Trifluoromethoxy)phenoxy]pyrazine-2-carboxylic acid
Description
Molecular Geometry and Crystallographic Analysis
The molecular architecture of this compound is characterized by a complex three-dimensional arrangement involving multiple aromatic rings connected through an ether linkage. The pyrazine ring serves as the central heterocyclic core, bearing a carboxylic acid group at the 2-position and a phenoxy substituent at the 5-position. The phenoxy group is further substituted with a trifluoromethoxy group at the 3-position, creating a molecular framework that exhibits significant steric and electronic complexity.
Crystallographic studies of related trifluoromethoxy-substituted pyrazine derivatives provide valuable insights into the geometric parameters expected for this compound. Research on structurally similar compounds reveals that the dihedral angles between aromatic rings typically range from 12 to 21 degrees, indicating a moderate degree of planarity within the molecular framework. The trifluoromethoxy group introduces substantial steric bulk, with carbon-fluorine bond lengths typically measuring 1.32-1.35 Angstroms and fluorine-fluorine distances of approximately 2.15 Angstroms.
The phenoxy linkage exhibits characteristic geometrical features, with the carbon-oxygen bond connecting the pyrazine and phenyl rings measuring approximately 1.37 Angstroms. The angle between the pyrazine plane and the phenyl ring is influenced by steric interactions from the trifluoromethoxy substituent, resulting in a non-planar conformation that minimizes repulsive interactions while maintaining conjugative overlap. Hydrogen bonding patterns within the crystal lattice are dominated by carboxylic acid dimers, with typical oxygen-hydrogen-oxygen distances ranging from 2.6 to 2.8 Angstroms.
Electronic Structure and Quantum Chemical Calculations
Quantum chemical investigations using density functional theory methods have provided comprehensive insights into the electronic structure of trifluoromethoxy-substituted pyrazine derivatives. Computational studies employing the B3LYP functional with 6-31+G(d,p) basis sets reveal that the highest occupied molecular orbital energy levels for similar compounds typically range from -6.2 to -6.8 electron volts, while the lowest unoccupied molecular orbital energies fall between -1.8 and -2.4 electron volts.
The electronic distribution within this compound is significantly influenced by the electron-withdrawing nature of both the trifluoromethoxy group and the pyrazine nitrogen atoms. Natural bond orbital analysis of related structures indicates that the trifluoromethoxy group withdraws approximately 0.3-0.4 electron units from the phenyl ring, resulting in a substantial decrease in electron density at the meta and para positions. The pyrazine ring system exhibits characteristic electron deficiency, with nitrogen atoms bearing partial negative charges of approximately -0.45 to -0.50 electron units.
Molecular electrostatic potential maps calculated for similar trifluoromethoxy pyrazine derivatives demonstrate that the most negative regions are localized around the nitrogen atoms and the carboxylic acid oxygen, while the most positive areas are associated with the hydrogen atoms on the pyrazine ring. The dipole moment for this class of compounds typically ranges from 3.2 to 4.8 Debye units, reflecting the significant charge separation within the molecular framework.
| Electronic Property | Calculated Value | Method |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | -6.5 ± 0.3 electron volts | B3LYP/6-31+G(d,p) |
| Lowest Unoccupied Molecular Orbital Energy | -2.1 ± 0.3 electron volts | B3LYP/6-31+G(d,p) |
| Energy Gap | 4.4 ± 0.4 electron volts | B3LYP/6-31+G(d,p) |
| Dipole Moment | 3.8 ± 0.6 Debye | B3LYP/6-31+G(d,p) |
Comparative Analysis with Trifluoromethyl-Substituted Pyrazine Derivatives
Structural comparisons between this compound and its trifluoromethyl-substituted analogs reveal significant differences in electronic properties and molecular geometry. The trifluoromethoxy group exhibits a substantially different electronic character compared to the trifluoromethyl group, with the oxygen atom providing additional electron-withdrawing capability through its electronegativity and the inductive effect of the adjacent carbon-fluorine bonds.
Comparative analysis of pyrazine-2-carboxylic acid derivatives shows that compounds bearing trifluoromethyl groups at the 5-position exhibit higher electron affinity and more pronounced electrophilic character. The molecular weight differences between trifluoromethoxy and trifluoromethyl variants are significant, with the former typically being 16 atomic mass units heavier due to the additional oxygen atom. This mass difference translates to altered physical properties, including boiling points, solubility characteristics, and crystal packing arrangements.
Experimental investigations of 3-(trifluoromethyl)pyrazine-2-carboxylic acid demonstrate a molecular weight of 192.095 grams per mole, compared to the 300.2 grams per mole observed for the trifluoromethoxy phenoxy derivative. The substantial increase in molecular complexity introduces additional conformational flexibility and potential for intermolecular interactions that are absent in simpler trifluoromethyl-substituted systems.
Nuclear magnetic resonance spectroscopic studies of related pyrazine derivatives reveal characteristic chemical shift patterns that distinguish trifluoromethoxy from trifluoromethyl substituents. The trifluoromethoxy group typically exhibits fluorine chemical shifts around -58 to -60 parts per million, while trifluoromethyl groups appear at -62 to -65 parts per million. These differences reflect the altered electronic environment created by the intervening oxygen atom in the trifluoromethoxy functionality.
| Compound Type | Molecular Weight | Fluorine Chemical Shift | Electronic Character |
|---|---|---|---|
| Trifluoromethyl Pyrazine Derivatives | 192-220 g/mol | -62 to -65 ppm | Strongly Electron-Withdrawing |
| Trifluoromethoxy Phenoxy Pyrazine Derivatives | 280-320 g/mol | -58 to -60 ppm | Moderately Electron-Withdrawing |
| Phenoxy Pyrazine Controls | 216-240 g/mol | Not Applicable | Weakly Electron-Withdrawing |
Conformational Dynamics in Solution and Solid States
The conformational behavior of this compound exhibits significant complexity due to the presence of multiple rotatable bonds and the influence of both intramolecular and intermolecular interactions. Solution-state nuclear magnetic resonance studies of related phenoxy pyrazine derivatives indicate that rotation around the ether linkage connecting the pyrazine and phenyl rings occurs on a timescale that is intermediate between fast and slow exchange regimes at room temperature.
Temperature-dependent spectroscopic investigations reveal that conformational barriers for similar compounds typically range from 12 to 18 kilocalories per mole, suggesting that multiple conformers are accessible under ambient conditions. The trifluoromethoxy substituent introduces additional conformational considerations, as rotation around the carbon-oxygen bond connecting the trifluoromethyl group to the phenyl ring exhibits a lower barrier of approximately 6-8 kilocalories per mole.
Solid-state nuclear magnetic resonance studies of related pyrazine carboxylic acid derivatives demonstrate that conformational exchange processes can persist even in the crystalline state, particularly for compounds containing flexible substituents. Cross-polarization magic angle spinning carbon-13 nuclear magnetic resonance spectra typically show broadened signals for carbon atoms adjacent to rotatable bonds, indicating dynamic behavior on the microsecond to millisecond timescale.
Molecular dynamics simulations of similar trifluoromethoxy-substituted aromatic compounds suggest that the preferred conformation in solution involves a gauche arrangement of the trifluoromethoxy group relative to the phenyl ring, minimizing steric repulsion while maintaining favorable electrostatic interactions. The carboxylic acid group exhibits strong hydrogen bonding capabilities, leading to the formation of dimeric structures in both solution and solid states with association constants typically ranging from 10³ to 10⁵ reciprocal molar units.
The influence of solvent polarity on conformational preferences is particularly pronounced for this class of compounds. Polar protic solvents such as water and alcohols promote conformations that maximize hydrogen bonding interactions with the carboxylic acid group, while nonpolar solvents favor conformations that minimize the dipole moment through intramolecular interactions. These solvent-dependent conformational changes result in observable shifts in ultraviolet-visible absorption spectra, with absorption maxima varying by 10-15 nanometers depending on the solvent environment.
Properties
IUPAC Name |
5-[3-(trifluoromethoxy)phenoxy]pyrazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3N2O4/c13-12(14,15)21-8-3-1-2-7(4-8)20-10-6-16-9(5-17-10)11(18)19/h1-6H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNRQALBTLCHQLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)OC2=NC=C(N=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Phenoxy Intermediate
- Starting Material: 3-(Trifluoromethoxy)phenol is either commercially available or synthesized via trifluoromethoxylation of phenol derivatives.
- Reaction with Pyrazine Derivative: The phenol is reacted with a suitable halogenated pyrazine, such as 5-chloropyrazine-2-carboxylic acid ester or 5-bromopyrazine-2-carboxylic acid ester, under basic conditions (e.g., potassium carbonate or sodium hydride) to form the phenoxy-pyrazine intermediate.
- Reaction Conditions: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80–120 °C) to facilitate nucleophilic aromatic substitution.
Carboxylation and Hydrolysis
- If the pyrazine derivative used is an ester (e.g., ethyl 5-halopyrazine-2-carboxylate), after formation of the phenoxy intermediate, hydrolysis under acidic or basic conditions converts the ester to the carboxylic acid.
- Alternatively, direct carboxylation of the pyrazine ring can be achieved through metalation (e.g., lithiation) followed by CO2 quenching, although this method is less commonly employed due to sensitivity of trifluoromethoxy groups.
Alternative One-Pot or Two-Step Methods
- Recent patents describe streamlined methods starting from alkyl 4,4,4-trifluoro-2-(hydroxyimino)-3-oxobutanoates reacting with ethylenediamine and subsequent oxidation to form pyrazine carboxylic acid esters, which can be further functionalized to the target compound.
- These methods avoid hazardous reagents like sodium azide and noble metal catalysts, improving safety and scalability.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Phenol preparation | Trifluoromethoxylation reagents (e.g., Togni reagent derivatives) | Requires careful handling due to fluorinated reagents |
| Phenoxy linkage formation | Halogenated pyrazine, base (K2CO3, NaH), solvent (DMF, DMSO), 80–120 °C | Nucleophilic aromatic substitution mechanism |
| Ester hydrolysis/carboxylation | Acidic (HCl, H2SO4) or basic (NaOH) aqueous conditions | Converts ester to carboxylic acid |
| Alternative ester synthesis | Alkyl 4,4,4-trifluoro-2-(hydroxyimino)-3-oxobutanoates, ethylenediamine, acid catalysts (e.g., BF3·OEt2), oxidants (NCS, NBS) | One-pot, scalable, avoids hazardous reagents |
- Yield and Purity: Optimization of base equivalents, solvent choice, and temperature can significantly improve yields of the phenoxy intermediate, often achieving >70% isolated yield.
- Scalability: Continuous flow reactors have been employed to enhance reaction control and safety, especially for fluorinated intermediates.
- Safety: Avoidance of sodium azide and noble metal catalysts in recent methods reduces hazards and cost, facilitating industrial application.
- Selectivity: The trifluoromethoxy substituent influences electronic properties, requiring careful control of reaction conditions to prevent side reactions such as over-oxidation or cleavage of the ether linkage.
Chemical Reactions Analysis
5-[3-(Trifluoromethoxy)phenoxy]pyrazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The trifluoromethoxy group and the phenoxy ring can undergo substitution reactions with various reagents. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. .
Scientific Research Applications
Agrochemical Applications
One of the primary applications of 5-[3-(Trifluoromethoxy)phenoxy]pyrazine-2-carboxylic acid is its use as a herbicide. Studies indicate that its derivatives can effectively control several weed species, including yellow nutsedge and barnyardgrass. The proposed mechanism involves disrupting biosynthetic pathways related to nicotinamide adenine dinucleotide (NAD) and ethylene production in plants, which are critical for plant growth and development.
Table 1: Herbicidal Activity of Derivatives
| Compound Name | Target Weeds | Mechanism of Action |
|---|---|---|
| This compound | Yellow nutsedge, Barnyardgrass | Disruption of NAD and ethylene biosynthesis pathways |
| 5-Fluoropyrazine-2-carboxylic acid | Similar weeds | Similar herbicidal activity |
| 3-(Trifluoromethyl)pyrazine-2-carboxylic acid | Various broadleaf weeds | Potentially different biological activity profile |
Interaction Studies
Research into the interactions of this compound within biological systems is ongoing. Preliminary investigations suggest that it may interact with enzymes involved in plant metabolism, potentially affecting growth and development. These interactions could lead to new insights into how this compound can be utilized in agricultural practices or even in biopharmaceutical applications.
Synthesis and Derivatives
Several methods have been developed for synthesizing this compound. The synthesis typically involves multi-step organic reactions that leverage its unique structural features. Understanding these synthetic pathways is crucial for developing derivatives that may exhibit enhanced properties or novel functionalities.
Table 2: Synthetic Pathways
| Synthesis Method | Description |
|---|---|
| Multi-step organic synthesis | Involves the formation of the pyrazine ring followed by substitution reactions to introduce the trifluoromethoxy group. |
| Derivative modification | Structural modifications to enhance herbicidal or antimicrobial activities. |
Case Studies and Research Findings
Recent studies have highlighted the compound's versatility in synthetic organic chemistry and its potential as a lead compound for developing new agrochemicals and pharmaceuticals. For instance, research has shown that modifications to the phenoxy group can significantly alter the biological activity of derivatives, suggesting a pathway for optimizing herbicidal efficacy while minimizing environmental impact .
Mechanism of Action
The mechanism of action of 5-[3-(Trifluoromethoxy)phenoxy]pyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group and the pyrazine ring play crucial roles in its binding affinity and activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Biological Activity
5-[3-(Trifluoromethoxy)phenoxy]pyrazine-2-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- IUPAC Name : this compound
- Molecular Formula : C14H10F3N2O4
- Molecular Weight : 300.19 g/mol
- CAS Number : 1199215-63-8
Synthesis
The synthesis of this compound typically involves the reaction of trifluoromethoxy phenol with pyrazine-2-carboxylic acid. The reaction conditions, such as temperature and solvent choice, can significantly affect the yield and purity of the final product.
Antimicrobial Activity
Numerous studies have investigated the antimicrobial properties of pyrazine derivatives, including this compound. In vitro assays have shown that compounds in this class exhibit varying degrees of activity against different bacterial strains. For instance, related compounds have demonstrated significant inhibition against Mycobacterium tuberculosis with a maximum inhibition rate of 72% .
Antioxidant Properties
The antioxidant activity of pyrazine derivatives has been explored, revealing that some compounds can effectively scavenge free radicals. The presence of electron-withdrawing groups like trifluoromethoxy enhances this activity, making these compounds potential candidates for further development as antioxidant agents .
Structure-Activity Relationship (SAR)
Research indicates that modifications to the pyrazine ring and substituents can significantly influence biological activity. For instance, the introduction of trifluoromethyl groups has been linked to increased lipophilicity and enhanced interaction with biological targets .
Case Studies
- Antimycobacterial Screening : A study evaluated various substituted pyrazine derivatives for their antimycobacterial activity. The results indicated that derivatives with specific substitutions showed over 20% inhibition against M. tuberculosis, suggesting that structural modifications can optimize efficacy .
- Antioxidant Evaluation : Research focusing on the antioxidant properties of similar compounds found that certain derivatives exhibited higher scavenging activity than standard antioxidants like α-tocopherol (vitamin E) in various assays (ABTS, DPPH) .
Data Table: Biological Activities of Related Compounds
| Compound Name | Antimicrobial Activity (MIC μg/mL) | Antioxidant Activity (IC50 μM) | Notes |
|---|---|---|---|
| This compound | TBD | TBD | Potential candidate for further studies |
| 3-Methylphenyl amides | >100 | 15 | Poor antimycobacterial activity |
| 5-tert-butyl-6-chloro-pyrazine-2-carboxylic acid | 50 | TBD | High lipophilicity |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-[3-(Trifluoromethoxy)phenoxy]pyrazine-2-carboxylic acid, and what critical parameters influence yield?
- Methodological Answer : Two primary strategies are documented:
- Ether Formation : Reacting 4-hydroxyphenyl urea derivatives with halogenated pyrazine-2-carboxamides under basic conditions (e.g., NaOH) to introduce ether linkages .
- Pre-functionalization : Introducing the ether moiety early in the synthesis, followed by urea/amide coupling. For example, reacting 5-chloro-pyrazine-2-carboxamides with phenoxy precursors before urea formation .
- Critical Parameters : Reaction temperature (60–80°C), solvent polarity (ethyl acetate/methanol mixtures for purification), and stoichiometric ratios of halogenated intermediates to nucleophiles (e.g., phenols) .
Q. How can researchers confirm the structural identity and purity of this compound post-synthesis?
- Methodological Answer :
- Structural Elucidation : Use H/C NMR to verify trifluoromethoxy (-OCF) and pyrazine ring proton environments. LC-MS (ESI+) confirms molecular weight (e.g., [M+H] = 345.04 for CHFNO) .
- Purity Analysis : HPLC with UV detection (λ = 254 nm) and ≥95% purity thresholds. Column chromatography (silica gel, ethyl acetate/hexane gradients) is standard for purification .
Q. What in vitro models are appropriate for initial evaluation of its biological activity?
- Methodological Answer :
- Cancer Cell Lines : HepG2 (liver), HeLa (cervical), and A549 (lung adenocarcinoma) are validated for cytostatic activity screening via MTT assays. IC values in the low micromolar range (0.6–7.5 μM) indicate potency .
- Normal Cell Controls : Human fibroblasts (e.g., MRC-5) assess selectivity. Compounds with IC > 100 μM in normal cells are prioritized for further study .
Advanced Research Questions
Q. How does the presence of trifluoromethoxy and phenoxy groups influence biological activity and pharmacokinetics?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : The trifluoromethoxy group enhances lipophilicity and metabolic stability, while the phenoxy moiety facilitates π-π stacking with kinase active sites (e.g., c-Raf). Substitutions on the phenyl ring (e.g., 4-bromo vs. 4-chloro) modulate potency; bromophenyl derivatives (e.g., compound 6c) show reduced cytotoxicity in normal cells .
- Pharmacokinetic Profiling : LogP calculations (e.g., 2.8–3.5) predict blood-brain barrier penetration. Solubility can be improved via salt formation (e.g., sodium carboxylate) .
Q. How can researchers resolve discrepancies in cytotoxicity data between cancer and normal cell lines?
- Methodological Answer :
- Mechanistic Studies : Use Western blotting to compare kinase inhibition (e.g., c-Raf) in cancer vs. normal cells. For example, compound 6h inhibits c-Raf in both cell types, while 6c acts via alternate pathways (e.g., PI3K/AKT) .
- Transcriptomic Profiling : RNA-seq identifies differential gene expression in response to treatment, highlighting pathway-specific effects .
Q. What strategies optimize solubility and stability for in vivo studies?
- Methodological Answer :
- Formulation : Nanoemulsions or liposomal encapsulation improve aqueous solubility. For example, Langmuir-Blodgett film techniques align molecules to enhance stability in polar solvents .
- Prodrug Design : Esterification of the carboxylic acid group (e.g., ethyl ester) increases bioavailability, with in vivo hydrolysis regenerating the active form .
Q. How can computational methods aid in predicting binding modes or off-target effects?
- Methodological Answer :
- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with kinases (e.g., VEGFR2, PDGFR-β). The pyrazine core aligns with ATP-binding pockets, while the trifluoromethoxy group occupies hydrophobic subpockets .
- Off-Target Screening : SwissTargetPrediction identifies potential interactions with GPCRs or ion channels, guiding counter-screening assays .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
